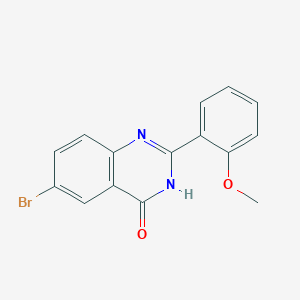
6-Bromo-2-(2-methoxy-phenyl)-3h-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(2-methoxy-phenyl)-3h-quinazolin-4-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a bromine atom at the 6th position and a methoxyphenyl group at the 2nd position on the quinazolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2-methoxy-phenyl)-3h-quinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzoic acid and 2-methoxybenzoyl chloride.
Formation of Intermediate: The reaction between 2-aminobenzoic acid and 2-methoxybenzoyl chloride in the presence of a base such as triethylamine forms an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazolinone core.
Bromination: The final step involves bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for precise control.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(2-methoxy-phenyl)-3h-quinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxyphenyl group.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.
Oxidation: Oxidized products may include quinazolinone derivatives with altered oxidation states.
Reduction: Reduced products may include quinazolinone derivatives with reduced functional groups.
Scientific Research Applications
6-Bromo-2-(2-methoxy-phenyl)-3h-quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2-methoxy-phenyl)-3h-quinazolin-4-one involves its interaction with specific molecular targets. While detailed mechanisms are still under investigation, it is believed to exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors to alter signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-phenylquinazolin-4(3H)-one: Lacks the methoxy group, which may alter its biological activity.
2-(2-Methoxyphenyl)quinazolin-4(3H)-one: Lacks the bromine atom, which may affect its reactivity and interactions.
6-Chloro-2-(2-methoxyphenyl)quinazolin-4(3H)-one: Substitutes chlorine for bromine, potentially changing its chemical properties.
Uniqueness
6-Bromo-2-(2-methoxy-phenyl)-3h-quinazolin-4-one is unique due to the presence of both the bromine atom and the methoxyphenyl group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C15H11BrN2O2 |
|---|---|
Molecular Weight |
331.16 g/mol |
IUPAC Name |
6-bromo-2-(2-methoxyphenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H11BrN2O2/c1-20-13-5-3-2-4-10(13)14-17-12-7-6-9(16)8-11(12)15(19)18-14/h2-8H,1H3,(H,17,18,19) |
InChI Key |
PEGYTDAESVMPNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


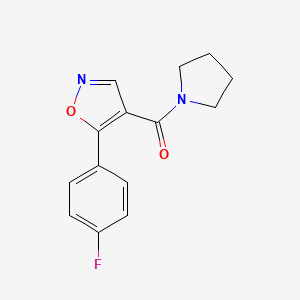
![{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol](/img/structure/B8283998.png)
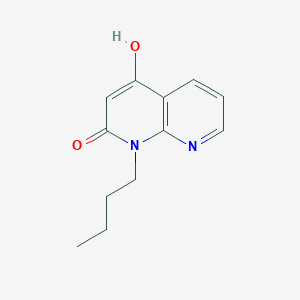
![(2S)-3-{[(3-chloro-4-methyl-5-sulfophenyl)carbamoyl]amino}-2-(methylamino)propanoic acid](/img/structure/B8284025.png)
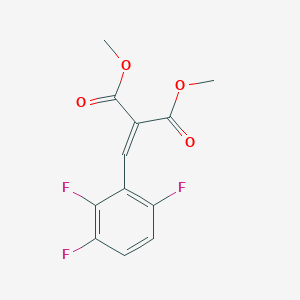
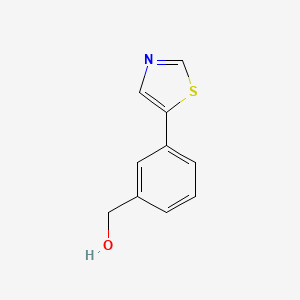
![5,5-Diethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid](/img/structure/B8284039.png)
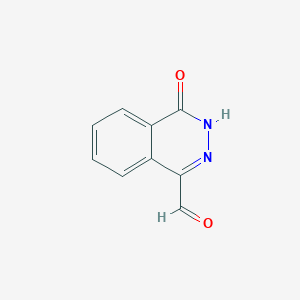

![[1,1'-Biphenyl]-4-carboxylicacid,2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)-](/img/structure/B8284080.png)


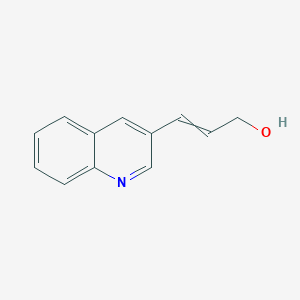
![1-[2-Amino-3-chloro-4-(2,2-dimethoxy-ethoxy)-phenyl]-ethanone](/img/structure/B8284102.png)
